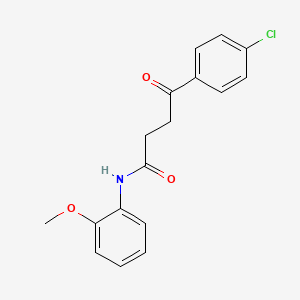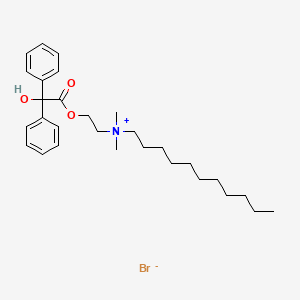
6-Methoxy-alpha-(phenethylamino)-o-cresol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is a chemical compound with the molecular formula C16H20ClNO2 and a molecular weight of 293.789 g/mol It is known for its unique structure, which includes a phenethylazanium group attached to a methoxyphenyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride typically involves the reaction of 2-hydroxy-3-methoxybenzaldehyde with phenethylamine in the presence of hydrochloric acid. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the final product . The reaction conditions generally include:
Solvent: Methanol or ethanol
Temperature: Room temperature to 50°C
Catalyst: Hydrochloric acid
Reaction Time: 1-2 hours
Industrial Production Methods
In an industrial setting, the production of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The imine intermediate can be reduced to form the final amine product.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Amine derivatives
Substitution: Various substituted phenyl derivatives
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride involves its interaction with various molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by donating electrons to neutralize free radicals. Additionally, the compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Eugenol: A natural methoxyphenol used in perfumes and cosmetics, known for its antioxidant properties.
Isoeugenol: Another methoxyphenol with similar applications and biological activities.
Apocynin: A methoxyphenol derivative used as an inhibitor of NADPH oxidase.
Uniqueness
(2-hydroxy-3-methoxyphenyl)methyl-phenethylazanium chloride is unique due to its specific structure, which combines a phenethylazanium group with a methoxyphenyl moiety. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
68397-99-9 |
|---|---|
Molekularformel |
C16H20ClNO2 |
Molekulargewicht |
293.79 g/mol |
IUPAC-Name |
(2-hydroxy-3-methoxyphenyl)methyl-(2-phenylethyl)azanium;chloride |
InChI |
InChI=1S/C16H19NO2.ClH/c1-19-15-9-5-8-14(16(15)18)12-17-11-10-13-6-3-2-4-7-13;/h2-9,17-18H,10-12H2,1H3;1H |
InChI-Schlüssel |
YYZUFYKODAJYFZ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)C[NH2+]CCC2=CC=CC=C2.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![Ethane, 1,1'-[oxybis(methylenesulfonyl)]bis[2-chloro-](/img/structure/B13762758.png)



![zinc;4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-2,5-dimethoxybenzenediazonium;tetrachloride](/img/structure/B13762796.png)
![2-[[4-(Dimethylamino)phenyl]azo]-1-methylpyridinium methyl sulfate](/img/structure/B13762804.png)

